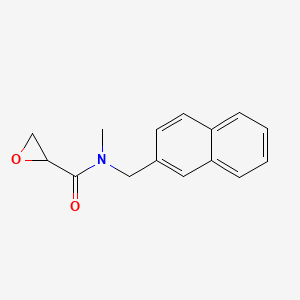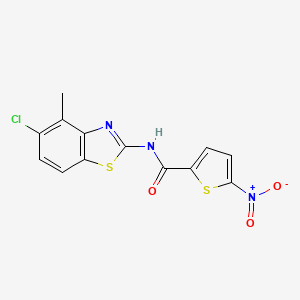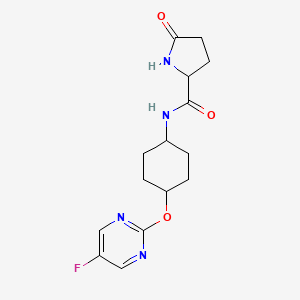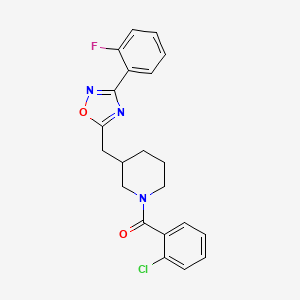
(2-Chlorophenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, (2-Chlorophenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, is a complex organic molecule that appears to be related to various research efforts in the synthesis and characterization of compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, similar compounds with chlorophenyl, fluorophenyl, oxadiazole, and piperidinyl methanone components have been synthesized and studied for their structural properties and potential as antibacterial and anticancer agents .
Synthesis Analysis
The synthesis of related compounds typically involves substitution reactions and the formation of oxadiazole rings, which are known for their biological relevance. For instance, compounds with a 1,2,4-oxadiazol moiety have been synthesized and characterized using various spectroscopic techniques, including NMR, EI-Mass, FT-IR, and elemental analyses . These methods are likely applicable to the synthesis of the compound , with the potential for optimization based on the specific substituents present in the target molecule.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using single crystal X-ray diffraction studies, revealing details such as the conformation of the piperidine ring and the geometry around certain atoms like sulfur in sulfone derivatives . The compound of interest would likely exhibit a similar complex structure with specific conformations and intermolecular interactions that could be analyzed using similar techniques.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their functional groups. The presence of a 1,2,4-oxadiazole ring suggests potential reactivity associated with this heterocycle, while the chlorophenyl and fluorophenyl groups may be involved in substitution reactions or influence the electronic properties of the molecule . The piperidinyl methanone portion could be involved in hydrogen bonding and other non-covalent interactions, as seen in related crystal structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be predicted based on the properties of similar compounds. For example, thermal properties can be assessed using thermogravimetric analysis, which has shown that some related structures are stable over a range of temperatures . The electronic properties, such as the HOMO-LUMO energy gap, can be evaluated using density functional theory calculations, which help in understanding the molecule's stability and reactivity . The molecular electrostatic potential map can identify reactive sites on the molecular surface, which is crucial for predicting interactions with biological targets .
Applications De Recherche Scientifique
Crystal Packing and Non-Covalent Interactions
Compounds containing the 1,2,4-oxadiazol moiety, similar to the specified chemical, play a significant role in crystal packing through non-covalent interactions. These interactions, particularly lone pair-π and halogen bonding, contribute to the stability of crystal structures. Such insights are essential for understanding and designing materials with specific molecular architectures (Sharma, Mohan, Gangwar, & Chopra, 2019).
Neuroprotective Activities
Aryloxyethylamine derivatives, structurally related to the specified compound, have demonstrated potential neuroprotective effects. These effects are particularly notable against glutamate-induced cell death in PC12 cells, suggesting their relevance in developing treatments for neurological conditions (Zhong, Gao, Xu, Qi, & Wu, 2020).
Antimicrobial Activity
Derivatives of the 1,2,4-oxadiazol group have shown significant in-vitro antibacterial activity. This suggests that compounds with this moiety, like the specified chemical, could be potential candidates for developing new antimicrobial agents (Rai, Narayanaswamy, Govender, Manuprasad, Shashikanth, & Arunachalam, 2010).
Anticancer and Antimicrobial Properties
Compounds with structural similarities to the specified chemical, particularly those containing chlorophenyl and oxadiazol groups, have shown potential as anticancer and antimicrobial agents. This indicates the broad applicability of such molecules in therapeutic research (G, T., & Bodke, 2021).
Isostructural Analogues and Molecular Docking Studies
Compounds with structural analogies to the specified chemical have been studied for their anticancer and antimicrobial potential, supported by molecular docking studies. These studies provide insights into the interaction of these compounds with biological targets, which is crucial for drug development (Katariya, Vennapu, & Shah, 2021).
Neurotransmitter Receptor Agonists
Research on analogues of the specified compound, particularly those targeting neurotransmitter receptors like 5-HT1A, has shown promising results in animal models. These compounds demonstrate potential for treating neurological disorders and mental health conditions (Vacher, Bonnaud, Funes, Jubault, Koek, Assié, Cosi, Kleven, et al., 1999).
Structural Analysis and Therapeutic Potentials
Investigations into the structural aspects of related compounds provide valuable information for understanding their therapeutic potentials. This includes analysis of molecular interactions and conformational properties, which are critical for drug design (Benaka Prasad, Anandakumar, Raghu, Raghava Reddy, Deepa Urs, & Naveen, 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2-chlorophenyl)-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O2/c22-17-9-3-1-7-15(17)21(27)26-11-5-6-14(13-26)12-19-24-20(25-28-19)16-8-2-4-10-18(16)23/h1-4,7-10,14H,5-6,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYFYUDVNLWXGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2Cl)CC3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

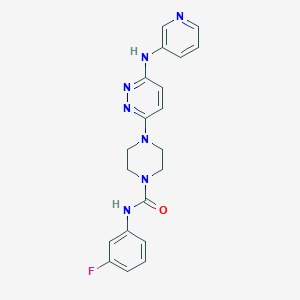
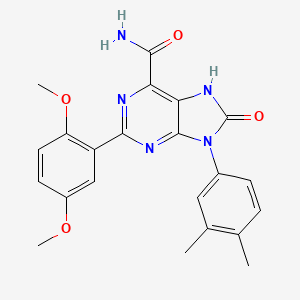
![Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate;dihydrochloride](/img/structure/B3009143.png)
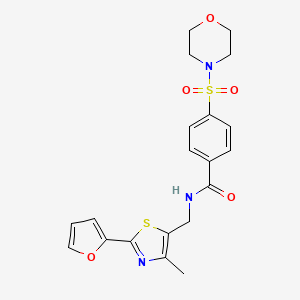
![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(4-methoxyphenyl)azetidine-1-carboxamide](/img/structure/B3009146.png)
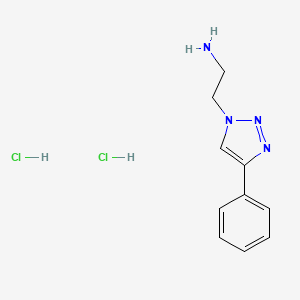
![2-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide;hydrochloride](/img/structure/B3009148.png)
![1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3009151.png)
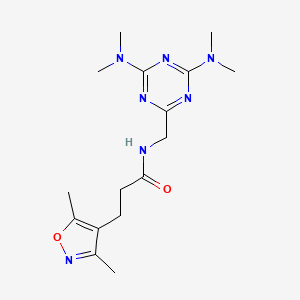
![N-mesityl-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3009155.png)
